molecular formula C14H9BrN2OS B2754218 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 274900-91-3

3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2754218
CAS RN: 274900-91-3
M. Wt: 333.2
InChI Key: RUOQPCKORHBYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond . The molecule also contains a bromothiophene group, which is a thiophene (a sulfur-containing heterocycle) with a bromine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have a molecular weight of around 267.15 and are typically solid at room temperature .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound would likely depend on its intended use and its properties. Pyrazole derivatives are a focus of ongoing research in medicinal chemistry, so it’s possible that this compound could have potential applications in that field .

properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-13-7-6-12(19-13)14-10(9-18)8-17(16-14)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOQPCKORHBYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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